molecular formula C7H7NO3 B147296 3-Nitroanisole CAS No. 555-03-3

3-Nitroanisole

Cat. No. B147296
CAS RN: 555-03-3
M. Wt: 153.14 g/mol
InChI Key: WGYFINWERLNPHR-UHFFFAOYSA-N
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Description

3-Nitroanisole is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is related to other nitroanisole isomers and has been investigated in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 3-nitroanisole has been explored in several studies. For instance, a novel synthesis of 3-nitrosoindoles, which are structurally related to 3-nitroanisole, has been developed using Rh(III)-catalyzed acylmethylation and TFA-mediated nitroso transfer/cyclization cascade reaction starting from N-nitrosoanilines and sulfoxonium ylides . Additionally, energetic salts based on 3-nitro-5-nitroimino-1,2,4-oxadiazole, which is a derivative of 3-nitroanisole, have been synthesized and characterized, demonstrating good thermal stability and positive heats of formation .

Molecular Structure Analysis

The molecular structure of nitroanisole isomers has been determined using various spectroscopic techniques. For example, the rotational spectrum of 4-nitroanisole was recorded, and its molecular structure was determined using Kraitchman's equations and a least-square fitting approach . Although this study focuses on the 4-nitroanisole isomer, it provides insights into the structural determination methods that could be applied to 3-nitroanisole.

Chemical Reactions Analysis

The chemical reactivity of nitroanisole isomers has been extensively studied. The electrochemical characteristics and kinetic characterization of the one-electron reduction product of 2-, 3-, and 4-nitroanisole isomers have been reported, providing insights into the reactivity of these compounds in different media . Furthermore, the photoinduced nucleophilic substitution reactions of 3-nitroanisole have been investigated, revealing the formation of substitution products and the rate-determining steps in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroanisole isomers have been characterized in various studies. For instance, the electrochemical behavior of 3-nitroanisole has been analyzed, and its reduction in protic and aprotic media has been characterized . The quantum mechanical study of the structure and vibrational spectroscopic properties of 4-bromo-3-nitroanisole, a related compound, has been conducted, providing information on its hyperpolarizability and molecular electrostatic potential .

Case Studies

Several case studies have been reported that provide further insights into the behavior of 3-nitroanisole and related compounds. The genotoxic mechanism of 2-nitroanisole, a related isomer, has been identified, suggesting a carcinogenic potency for humans . Additionally, the modification of an intermolecular photoreaction of 3-nitroanisole by cyclodextrin has been studied, demonstrating the influence of complexation on the rate of photohydroxylation .

Scientific Research Applications

1. Industrial Applications and Safety

  • 3-Nitroanisole is used in the production of various azo dyes and intermediates in industrial settings. Its presence in workplace air can be a safety concern due to its potential carcinogenicity. A method for determining 3-Nitroanisole concentrations in workplace air has been developed, which is critical for occupational safety and health (Jeżewska & Woźnica, 2020).

2. Catalysis and Chemical Reactions

  • Nitroanisoles, including 3-Nitroanisole, are important in pharmaceuticals and the dye industry. Their complex and difficult-to-control nitration process can be manipulated using various catalysts, impacting the selectivity and efficiency of the reactions (Adamiak, 2015).

3. Environmental Engineering and Photoreactions

  • In environmental engineering, the interaction of 3-Nitroanisole with β-cyclodextrin and its effect on photoreactions is of interest. This interaction can influence the rate of photohydroxylation processes, demonstrating the compound's relevance in photochemical studies (Evans & Gunnlaugsson, 1994).

4. Electrochemical Characteristics

  • The electrochemical characteristics of 3-Nitroanisole have been studied extensively. This research is crucial for understanding the compound's behavior in different media and its potential applications in electrochemistry (Núñez-Vergara et al., 2002).

5. Application in Infrared Detection

  • Nitroanisole, including 3-Nitroanisole, has been proposed as a detector for mid-infrared interferometry or holography. Its thermal lens effect and ability to absorb IR radiation as heat make it a candidate for developing high-resolution IR detection technologies (Miyamoto et al., 2006).

6. Toxicity and Carcinogenic Potential

  • The genotoxic mechanism of 2-Nitroanisole, a compound closely related to 3-Nitroanisole, has been studied for its carcinogenic potential. Understanding the toxicological profile of such compounds is essential for assessing their safety in industrial and environmental contexts (Stiborová et al., 2003).

7. Biochemical and Health Studies

  • The impact of o-Nitroanisole, another analogue of 3-Nitroanisole, on biological systems like the urinary bladder in rodents, is significant for understanding its potential health implications. Such studies are vital for assessing the risks associated with exposure to nitroanisole compounds (Willson et al., 2016).

Safety And Hazards

3-Nitroanisole is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

1-methoxy-3-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFINWERLNPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060295
Record name Benzene, 1-methoxy-3-nitro-
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Molecular Weight

153.14 g/mol
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Product Name

3-Nitroanisole

CAS RN

555-03-3
Record name 3-Nitroanisole
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Record name 3-Nitroanisole
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Record name 3-Nitroanisole
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Record name Benzene, 1-methoxy-3-nitro-
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Record name 3-nitroanisole
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Record name 3-NITROANISOLE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

m-Nitroanisol was prepared by reacting m-dinitrobenzene with sodium methoxide in chlorobenzene in the presence of phase-transfer catalysts (F. Montanari et al., Chem. & Ind., (1982), 412).
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Synthesis routes and methods III

Procedure details

The procedure and reactants of Example 1 were used except that sodium m-nitrophenolate was substituted for sodium p-nitrophenolate. 0.6 grams of m-nitroanisole (about 85 percent) were obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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